N-[(ADAMANTAN-1-YL)METHYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural properties . This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 1H-imidazol-4(5)-amine derivatives and 1,3-biselectrophilic reagents, such as 1,3-diketones . The reaction conditions often involve the use of acidic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve high-throughput synthesis techniques and the use of reusable catalysts to optimize yield and reduce costs. For example, the use of silica-coated magnetite copper ferrite nanoparticles as a catalyst has been reported to achieve yields ranging from 40% to 96% under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: N-[(ADAMANTAN-1-YL)METHYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its properties or create derivatives with specific functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the compound’s structure .
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for developing anticancer and enzymatic inhibitory drugs . Its unique structural properties also make it valuable in material science for creating compounds with significant photophysical properties .
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and the structural modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-[(ADAMANTAN-1-YL)METHYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives, such as imidazo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine . These compounds share the fused N-heterocyclic system but differ in their specific substituents and functional groups.
Uniqueness: What sets this compound apart is its adamantylmethyl and diphenyl substituents, which confer unique structural and functional properties. These modifications enhance its stability, photophysical properties, and potential as a drug scaffold .
Properties
IUPAC Name |
N-(1-adamantylmethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O/c35-29(31-19-30-16-20-11-21(17-30)13-22(12-20)18-30)26-15-28-32-25(23-7-3-1-4-8-23)14-27(34(28)33-26)24-9-5-2-6-10-24/h1-10,14-15,20-22H,11-13,16-19H2,(H,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPNHPDMRKGMIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NN5C(=CC(=NC5=C4)C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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